![molecular formula C15H18ClNO3 B11179775 Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate CAS No. 330467-74-8](/img/structure/B11179775.png)
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C15H18ClNO3. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is primarily investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for modifications that can enhance biological activity. Notably, it has potential applications in developing drugs targeting neurological disorders and exhibiting anti-inflammatory properties.
Case Study Example : A study explored the synthesis of derivatives from this compound to evaluate their efficacy as potential treatments for conditions like anxiety and depression. The results indicated that certain derivatives showed promising activity at specific receptor sites, suggesting a pathway for therapeutic development.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It is often used in reactions where the piperidine moiety is essential for the desired biological activity or chemical properties of the final product.
Synthesis Methodology :
- The compound is synthesized through the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base (e.g., triethylamine), followed by esterification with ethanol.
- Continuous flow reactors are recommended for industrial-scale production due to their efficiency and improved control over reaction conditions.
Biological Studies
In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its ability to interact with specific molecular targets makes it suitable for investigating mechanisms of action in various biological systems.
Mechanism of Action :
The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to diverse biological effects depending on the context of the study. This aspect is crucial for understanding its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the 2-chlorobenzoyl group, which imparts specific chemical and biological properties.
Biological Activity
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the current understanding of its biological activity, synthesizing data from various studies, and provides an overview of its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
This compound features a piperidine ring substituted with a 2-chlorobenzoyl group and an ethyl ester. The structural characteristics contribute to its biological properties, influencing interactions with biological targets.
Biological Activity Overview
The compound has been studied for its antiviral , anticancer , and anti-inflammatory properties. Below is a summary of the findings from various studies:
Antiviral Activity
This compound has demonstrated significant antiviral activity against several viruses. Studies indicate that derivatives of this compound can inhibit viral replication effectively. For instance, compounds with similar structures have shown IC50 values as low as 0.15 μM against specific viral targets, suggesting strong antiviral potential .
Case Study: HSV-1 Inhibition
In a study evaluating the antiviral effects on herpes simplex virus type 1 (HSV-1), derivatives containing the piperidine moiety exhibited enhanced inhibitory effects compared to their non-ester counterparts. The introduction of an ester group was crucial for increasing activity against HSV-1 .
Anticancer Activity
Research has highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves disrupting cellular signaling pathways that promote survival and proliferation .
The anticancer activity is attributed to the compound's ability to interact with specific protein targets involved in cell cycle regulation and apoptosis. For example, studies have shown that it can inhibit IKKβ, a critical regulator in NF-κB signaling pathways linked to inflammation and cancer progression .
Anti-inflammatory Activity
In addition to its antiviral and anticancer properties, this compound has exhibited anti-inflammatory effects. It has been reported to suppress TNF-α production in vitro, which is significant given TNF-α's role in inflammatory responses .
Properties
IUPAC Name |
ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMRCDVKEQKZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231487 | |
Record name | Ethyl 1-(2-chlorobenzoyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330467-74-8 | |
Record name | Ethyl 1-(2-chlorobenzoyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330467-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2-chlorobenzoyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.